molecular formula C22H22N2O4S2 B2753595 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide CAS No. 681833-42-1

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide

Cat. No. B2753595
CAS RN: 681833-42-1
M. Wt: 442.55
InChI Key: QBNSGDJZETWEAT-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives related to thiazolidinone, showcasing potent antimicrobial activities against pathogenic Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds synthesized from thiazolidinone derivatives have shown good antimicrobial activities, suggesting their potential utility in developing new antibacterial and antifungal agents. This includes derivatives with modifications that have exhibited significant efficacy in vitro against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans among others, indicating their potential as broad-spectrum antimicrobial agents (Makki et al., 2016; Baviskar et al., 2013; B'Bhatt & Sharma, 2017).

Anticancer Applications

The compound and its derivatives have been explored for their antiproliferative and antitumor activities against various cancer cell lines, including human cancer cell lines. Studies have identified specific derivatives demonstrating potent antiproliferative activity, highlighting their potential in cancer research and therapy. Some synthesized derivatives have shown moderate activity against malignant tumor cells, indicating their possible role in developing novel anticancer agents (Chandrappa et al., 2008; Horishny & Matiychuk, 2021).

Synthesis of Complex Molecules

Research has also focused on the synthesis of complex molecules incorporating the thiazolidinone scaffold for various applications, including the development of novel drugs with improved pharmacological profiles. These studies underscore the versatility of thiazolidinone derivatives in synthesizing compounds with potential therapeutic applications, ranging from anticonvulsant to anti-inflammatory and analgesic effects (Farag et al., 2012; Siddiqui et al., 2014).

properties

IUPAC Name

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-27-17-11-10-15(13-18(17)28-2)14-19-21(26)24(22(29)30-19)12-6-9-20(25)23-16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNSGDJZETWEAT-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.